Cas no 1236261-54-3 (N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride)
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride
- N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride
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- MDL: MFCD13562871
- Inchi: 1S/C11H20N2O2.ClH/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9;/h9-10,12H,1-8H2,(H,13,14);1H
- InChI Key: DPVOKMNMKWDWGU-UHFFFAOYSA-N
- SMILES: C(C1NCCC1)(=O)NCC1CCOCC1.Cl
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N888518-10mg |
N-(Oxan-4-ylmethyl)pyrrolidine-2-carboxamide Hydrochloride |
1236261-54-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N888518-50mg |
N-(Oxan-4-ylmethyl)pyrrolidine-2-carboxamide Hydrochloride |
1236261-54-3 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N888518-100mg |
N-(Oxan-4-ylmethyl)pyrrolidine-2-carboxamide Hydrochloride |
1236261-54-3 | 100mg |
$ 210.00 | 2022-06-03 | ||
| Chemenu | CM490033-1g |
N-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 98% | 1g |
$332 | 2023-03-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD207193-1g |
N-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 98+% | 1g |
¥2171.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11096-1-1G |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 95% | 1g |
¥ 2,171.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11096-1-5G |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 95% | 5g |
¥ 6,600.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11096-1-10G |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 95% | 10g |
¥ 9,787.00 | 2023-03-31 | |
| Enamine | EN300-202146-0.05g |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 95% | 0.05g |
$86.0 | 2023-09-16 | |
| Enamine | EN300-202146-0.1g |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride |
1236261-54-3 | 95% | 0.1g |
$129.0 | 2023-09-16 |
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride Suppliers
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride: A Comprehensive Overview
N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride (CAS No. 1236261-54-3) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and therapeutic interventions. The molecular structure of this hydrochloride salt incorporates a pyrrolidine core linked to an oxane ring, with a methyl group and a carboxamide functional group further modifying its chemical properties. Such structural features make it a promising candidate for various biochemical interactions, particularly in the development of novel pharmaceutical agents.
The< strong>oxan-4-yl moiety in the compound's name is particularly noteworthy, as it introduces a cyclic ether-like structure that can influence the compound's solubility, stability, and reactivity. This feature is often exploited in medicinal chemistry to enhance bioavailability and target specificity. The pyrrolidine ring, on the other hand, is a common scaffold in many biologically active molecules, known for its ability to mimic natural amino acid structures and interact with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride with biological systems. These studies have highlighted the compound's potential as a ligand for various therapeutic targets. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors for chronic inflammatory diseases, where targeted intervention can lead to more effective treatments with fewer side effects.
In addition to its potential pharmacological applications, the< strong>methyl and< strong>carboxamide functional groups in the molecule contribute to its versatility. The methyl group can serve as a point of attachment for further chemical modifications, allowing for the synthesis of derivatives with tailored properties. The carboxamide group, being polar and charged (due to the hydrochloride salt), enhances the compound's interaction with polar biological environments. This dual functionality makes it an attractive candidate for designing molecules that can navigate both aqueous and lipid environments within cells.
The synthesis of< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Recent reports have demonstrated innovative synthetic strategies that leverage transition metal catalysis and asymmetric methods to streamline the synthesis while maintaining high enantioselectivity. These advancements not only make the production of this compound more feasible but also open avenues for synthesizing related derivatives efficiently.
Evaluation of< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride in preclinical models has revealed promising results regarding its pharmacokinetic properties. Studies indicate that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for further development into an oral therapeutic agent. Furthermore, preliminary toxicological assessments have shown that the compound is well-tolerated at tested doses, raising optimism about its safety profile.
The integration of machine learning algorithms into drug discovery has accelerated the identification of novel pharmacophores, including those found in< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride. By analyzing large datasets of bioactive compounds, these algorithms can predict binding affinities and identify potential drug candidates with remarkable accuracy. This approach has been instrumental in validating the therapeutic potential of this compound and guiding subsequent optimization efforts.
The role of< strong>hydrochloride salts in pharmaceuticals cannot be overstated. The addition of a chloride ion not only stabilizes the molecule but also influences its solubility and absorption properties. In the case of< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride, this salt form enhances its solubility in water-based solutions, making it more amenable for formulation into injectable or oral medications.
The future prospects for< strong>N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride are bright, with ongoing research exploring its potential in various therapeutic areas. Its unique structural features make it a versatile building block for designing new drugs targeting neurological disorders, metabolic diseases, and cancer. As research continues to uncover new biological functions and interactions, this compound is poised to play a significant role in next-generation pharmaceutical therapies.
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